4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine
Overview
Description
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine is a chemical compound with the molecular formula C7H12F3NO . It is a member of the piperidine chemical family . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Scientific Research Applications
Piperidine Derivatives Synthesis and Applications
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine and terminal acetylenes, undergo Claisen rearrangement to piperidine derivatives. This method provides a general route to optically pure piperidines with alpha substituents to nitrogen. These products serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Application in Labeling Neuroleptic Agents
A neuroleptic agent, 2′-amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, was synthesized for metabolic studies. This synthesis involved the preparation of 1-benzyl-4-piperidone-2-14C by Mannich reaction, followed by several steps to produce the final neuroleptic agent (Nakatsuka, Kawahara, & Yoshitake, 1981).
Anti-Inflammatory and Antioxidant Activities
4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, were synthesized and tested as anti-inflammatory agents. Their antioxidant activity, ability to interact with free radicals, and effect on inflammation were evaluated, indicating structural dependency for their biological activities (Geronikaki et al., 2003).
Novel Multicomponent Reaction for Synthesis
A novel multicomponent reaction involving 4-borono-1-azadienes, maleimides, and aldehydes was developed for the synthesis of α-hydroxyalkyl piperidine derivatives. These derivatives, common in naturally occurring alkaloids and azasugar analogues, have potential applications in combinatorial chemistry and natural product synthesis (Tailor & Hall, 2000).
Ligands for σ-1 Receptors
Halogenated 4-(4-phenoxymethyl)piperidines, synthesized as potential δ receptor ligands, showed varying affinities for σ-1 and σ-2 receptors. The study investigated the effect of different N-substituents and moieties on the phenoxy ring, contributing to the development of probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Mechanism of Action
The exact mechanism of action of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine is not fully understood. It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues . It is also suggested that icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites .
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5-6,11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHZGSFJGAXLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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